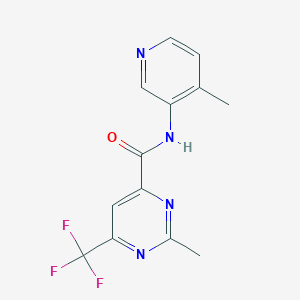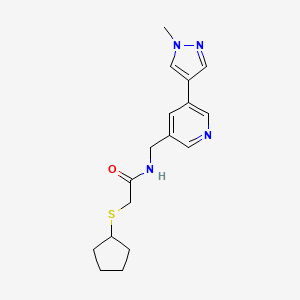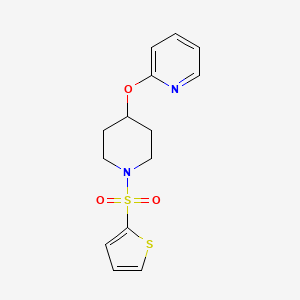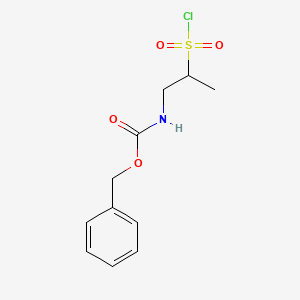
2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as a pyrimidine derivative and is known for its ability to target specific biological pathways in the human body. In
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves the inhibition of specific enzymes and pathways in the human body. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide have been extensively studied. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to reduce the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments is its potent antitumor activity. This makes it an ideal candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which requires careful evaluation in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies. Finally, the potential therapeutic applications of this compound in other diseases, such as inflammatory and autoimmune diseases, should be explored.
Synthesemethoden
The synthesis of 2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves the reaction of 2-amino-4-methylpyrimidine with 4-methyl-3-pyridinyl isocyanate in the presence of a trifluoromethylating agent. This reaction results in the formation of the desired compound with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-7-3-4-17-6-10(7)20-12(21)9-5-11(13(14,15)16)19-8(2)18-9/h3-6H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBUZYZNVVVFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(4-methylpyridin-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2649807.png)

![2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2649812.png)





![N-mesityl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2649823.png)



![4-(2-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649828.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2649829.png)